N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. This compound features a triazolopyrimidine moiety, which is known for its diverse biological activities. The presence of the bromofuran carboxamide group further enhances its chemical properties, making it a compound of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to apoptosis induction within cells . The compound’s interaction with CDK2 is so potent that it shows significant inhibitory activity with IC50 values in the nanomolar range .
Biochemical Pathways
The compound affects the ERK signaling pathway , resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . The ERK pathway is a critical cellular pathway involved in cell growth and differentiation. By inhibiting this pathway, the compound can effectively suppress the proliferation of cancer cells .
Pharmacokinetics
These properties help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . It also induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide typically involves multiple steps. One common method includes the formation of the triazolopyrimidine core through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, providing good yields. The bromofuran carboxamide group is then introduced through a nucleophilic substitution reaction, where a bromofuran derivative reacts with an appropriate amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with different nucleophiles replacing the bromine atom.
Scientific Research Applications
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK inhibitory activity and have similar biological properties.
1,2,4-Triazolo[1,5-a]pyrimidine derivatives: Known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide is unique due to the combination of the triazolopyrimidine and bromofuran carboxamide moieties. This unique structure enhances its chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
5-bromo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5O2/c14-11-4-3-10(21-11)12(20)15-5-1-2-9-6-16-13-17-8-18-19(13)7-9/h3-4,6-8H,1-2,5H2,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKQSNSQQSOQCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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